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2-(5-amino-1H-indol-3-yl)acetic acid - 5318-11-6

2-(5-amino-1H-indol-3-yl)acetic acid

Catalog Number: EVT-13468580
CAS Number: 5318-11-6
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(5-amino-1H-indol-3-yl)acetic acid, also known as 5-aminoindole-3-acetic acid, is a derivative of indole that possesses significant biological activity. It is classified as an amino acid due to the presence of both an amino group and a carboxylic acid group in its structure. This compound is of considerable interest in pharmacology and biochemistry, particularly in studies related to neurotransmitter systems and plant growth regulation.

Source

This compound can be synthesized through various chemical methods, often involving starting materials such as indole derivatives or amino acids. Its natural occurrence is less documented compared to other indole derivatives like indole-3-acetic acid, which is a well-known plant hormone.

Classification

2-(5-amino-1H-indol-3-yl)acetic acid can be classified under:

  • Chemical Class: Indole derivatives
  • Functional Class: Amino acids
Synthesis Analysis

Methods

The synthesis of 2-(5-amino-1H-indol-3-yl)acetic acid has been explored through several methodologies. Notably, one effective method involves the reaction of indole derivatives with appropriate amino acids or their precursors.

  1. Indolization Method: This involves the conversion of suitable precursors through cyclization reactions to form the indole structure followed by functionalization to introduce the amino and acetic acid groups.
  2. Microwave-Assisted Synthesis: This technique has been reported as a rapid and efficient method for synthesizing various indole derivatives, including 2-(5-amino-1H-indol-3-yl)acetic acid, by utilizing hydrazine hydrate in a controlled environment .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and time to achieve optimal yields. For instance, reactions may be conducted under reflux conditions or using microwave irradiation to enhance reaction rates and product formation.

Molecular Structure Analysis

Structure

The molecular formula of 2-(5-amino-1H-indol-3-yl)acetic acid is C10H10N2O2. The compound features:

  • An indole ring system
  • An amino group at the 5-position
  • A carboxymethyl side chain at the 2-position

Data

Key structural data includes:

  • Molecular Weight: 190.20 g/mol
  • Melting Point: Typically ranges around 180–185 °C depending on purity .
Chemical Reactions Analysis

Reactions

2-(5-amino-1H-indol-3-yl)acetic acid can participate in various chemical reactions due to its functional groups:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amidation: Formation of amides with carboxylic acids or their derivatives.
  3. Condensation Reactions: Can react with aldehydes or ketones to form Schiff bases.

Technical Details

These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. For instance, amidation may require coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activation of carboxylic acids.

Mechanism of Action

The mechanism of action for 2-(5-amino-1H-indol-3-yl)acetic acid primarily relates to its role in biological systems:

  1. Neurotransmitter Modulation: The compound may influence serotonin receptor activity due to its structural similarities with serotonin and other neurotransmitters.
  2. Plant Growth Regulation: As an analog of indole-3-acetic acid, it may mimic auxin activity in plants, promoting cell elongation and differentiation.

Data

Research indicates that compounds structurally related to this indole derivative can exhibit varying degrees of biological activity, impacting processes such as cell signaling and growth regulation .

Physical and Chemical Properties Analysis

Physical Properties

2-(5-amino-1H-indol-3-yl)acetic acid is typically described as:

  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of hydrophilic functional groups.

Chemical Properties

Key chemical properties include:

  • pKa Values: The carboxylic acid group has a pKa around 4.25, indicating it can donate protons in physiological conditions.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Applications

Scientific Uses

The applications of 2-(5-amino-1H-indol-3-yl)acetic acid are diverse:

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis of Indoleacetic Acid Derivatives in Plant Systems

The enzymatic synthesis of indoleacetic acid (IAA) derivatives occurs through conserved biochemical pathways that have been extensively characterized in plant systems. 2-(5-Amino-1H-indol-3-yl)acetic acid represents a structurally modified auxin analog featuring an amino group at the C5 position of the indole ring. This modification significantly alters its biochemical behavior compared to canonical IAA. The biosynthesis of IAA derivatives follows two primary routes in plants: the tryptophan-dependent pathway through indole-3-pyruvate (IPyA) and the tryptophan-independent pathway utilizing indole-3-glycerol phosphate (IGP) as precursors [2] [7].

The well-established TAA/YUC pathway serves as the core route for IAA production in plants:

  • TAA family aminotransferases catalyze the transamination of L-tryptophan to form indole-3-pyruvic acid (IPyA)
  • YUC flavin monooxygenases subsequently decarboxylate and oxidize IPyA to produce IAA [7]

Structural modifications occur at various points in this pathway to generate derivatives like 2-(5-amino-1H-indol-3-yl)acetic acid. The addition of the C5 amino group likely occurs through post-synthetic modification of the indole ring, potentially mediated by cytochrome P450 enzymes or other oxidative systems. This modification position is biologically significant as the C5 location influences molecular interactions with auxin receptors and conjugation enzymes. The 5-amino substitution creates a hydrogen bond donor site that may alter binding affinity to Transport Inhibitor Response 1 (TIR1) auxin receptors and affect interaction with GH3 acyl acid amido synthetases [3].

Table 1: Key Enzymes in Plant IAA Biosynthesis

Enzyme FamilyGene ExamplesCatalytic FunctionSubcellular Localization
Tryptophan aminotransferaseTAA1, TAR1, TAR2Trp → Indole-3-pyruvateCytosol/Chloroplast
YUC flavin monooxygenaseYUC1-YUC11Indole-3-pyruvate → IAAEndoplasmic reticulum
NitrilaseNIT1-NIT4IAN → IAACytosol
Cytochrome P450CYP79B2/B3Trp → IAOxEndoplasmic reticulum

The enzymatic machinery exhibits tissue-specific expression patterns that may influence the production of modified auxins. For instance, YUC enzymes display spatially restricted expression in developing embryos, vascular tissues, and floral organs, creating localized auxin maxima essential for developmental patterning. The synthesis of 5-amino-IAA likely occurs in similar restricted domains, though its specific biosynthetic enzymes remain uncharacterized. Unlike microbial systems where diverse IAA pathways exist (IAM, TAM, IAN), plants predominantly utilize the IPyA pathway as the primary route for auxin biosynthesis, with other routes contributing minor fractions under specific conditions [1] [7].

Role of Tryptophan-Dependent and Independent Pathways in Precursor Utilization

The biosynthesis of 2-(5-amino-1H-indol-3-yl)acetic acid intersects with both tryptophan-dependent and independent metabolic routes, each contributing distinct precursor pools for auxin production.

Tryptophan-Dependent Pathways

The indole-3-pyruvate (IPyA) pathway represents the dominant route in plants:

  • L-tryptophan undergoes transamination by TAA1/TAR aminotransferases to form IPyA
  • IPyA is subsequently decarboxylated by YUC flavin monooxygenases to produce indole-3-acetaldehyde (IAAld)
  • IAAld is oxidized to IAA by aldehyde dehydrogenases [7]

Microorganisms employ additional tryptophan-dependent routes that inform plant auxin metabolism:

  • Indole-3-acetamide (IAM) pathway: Tryptophan monooxygenase (IaaM) converts Trp to IAM, followed by hydrolysis to IAA via IaaH hydrolase (predominant in phytopathogens)
  • Tryptamine (TAM) pathway: Features sequential decarboxylation and oxidation steps from tryptophan through tryptamine
  • Indole-3-acetonitrile (IAN) pathway: Utilizes nitrilase enzymes for IAA production [1]

The 5-amino modification likely occurs downstream of these core pathways through ring-specific aminases acting on the IAA scaffold or its precursors. Evidence suggests the amino modification could influence precursor flux through these pathways, as the C5 position affects molecular recognition by biosynthetic enzymes.

Tryptophan-Independent Pathways

This route bypasses tryptophan entirely and utilizes indole-3-glycerol phosphate (IGP) or free indole as precursors:

  • Genetic evidence comes from Arabidopsis mutants where trp3-1 and trp2-1 (defective in tryptophan synthase) accumulate higher IAA levels than wild-type despite reduced Trp pools [2]
  • Indole synthase (INS), a cytosolic enzyme distinct from plastid-localized tryptophan synthase, catalyzes the conversion of IGP to indole in this pathway
  • INS mutants (ins-1, ins-2) show 30-40% reduction in free IAA levels, confirming its role in auxin biosynthesis [2]

Table 2: Comparison of Tryptophan-Dependent and Independent IAA Biosynthesis

CharacteristicTryptophan-DependentTryptophan-Independent
Primary precursorsL-TryptophanIndole-3-glycerol phosphate, Indole
Key enzymesTAA/TAR, YUC, NIT, CYP79BIndole synthase (INS)
Subcellular localizationCytosol, ER, ChloroplastsCytosol
Developmental significancePost-embryonic developmentEarly embryogenesis (apical-basal patterning)
Metabolic blockersL-kynurenine (TAA inhibitor)Not established
Contribution to total IAA~85%~15%

The 5-amino-IAA derivative may originate from both pathways, though its specific biosynthetic route remains uncharacterized. The tryptophan-independent pathway is particularly crucial during early embryogenesis where it establishes apical-basal polarity before globular stage, while tryptophan-dependent pathways dominate later developmental stages [2]. Metabolic labeling studies demonstrate that anthranilate-fed seedlings incorporate label into IAA more efficiently than Trp-fed ones in tryptophan-independent route mutants, suggesting pathway crosstalk that could influence modified auxin production [2].

Comparative Analysis of Auxin Conjugation Mechanisms in GH3 Gene Family

The homeostasis of 2-(5-amino-1H-indol-3-yl)acetic acid is critically regulated by conjugation mechanisms mediated by the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. These enzymes catalyze the ATP-dependent formation of amino acid conjugates, modulating active auxin pools through:

  • Irreversible inactivation: IAA-Asp and IAA-Glu conjugates target auxin for degradation
  • Reversible storage: IAA-Ala and IAA-Leu conjugates serve as hydrolysis-ready reserves [3] [8]

Enzymatic Mechanism and Specificity

GH3 enzymes operate through a Bi Uni Uni Bi Ping Pong kinetic mechanism:

  • ATP and IAA bind sequentially to form an adenylated IAA intermediate (IAA-AMP)
  • Pyrophosphate (PPi) is released
  • Amino acid (e.g., aspartate) binds and displaces AMP, forming the IAA-amino acid conjugate
  • Final products (IAA-Asp and AMP) are released [8]

Structural analyses reveal that substrate specificity is determined by key active site residues:

  • In OsGH3-8, Arg130 and Leu137 control acyl acid preference (IAA vs. jasmonate)
  • Ser341 forms hydrogen bonds with phosphate groups during adenylation
  • Glu342 coordinates Mg²⁺ essential for catalytic activity [3] [8]

The 5-amino group of 2-(5-amino-1H-indol-3-yl)acetic acid likely interferes with GH3 recognition by:

  • Sterically hindering access to the acyl acid binding pocket
  • Altering electronic properties of the indole ring
  • Creating potential for hydrogen bonding that may trap the molecule in non-productive complexes

GH3 Family Classification and Functional Diversification

The Arabidopsis GH3 family comprises 19 members divided into three functional groups:

Table 3: GH3 Family Classification and Substrate Preferences

GroupRepresentative MembersPrimary SubstratesBiological FunctionsAmino Acid Preference
IAtGH3-11/JAR1Jasmonic acidJA-Ile formation for defense signalingIsoleucine
IIAtGH3-1,-2,-3,-6,-17IAA, PAA, SAAuxin homeostasis, stress responseAspartate, Glutamate
IIIAtGH3-12/PBS3Benzoates, IBASalicylic acid conjugation, auxin regulationGlutamate

Group II GH3 enzymes exhibit remarkable specificity for amino acid partners:

  • AtGH3.17 preferentially conjugates aspartate to IAA
  • AtGH3.5 (WES1) shows broader specificity, accepting both IAA and salicylic acid
  • OsGH3.8 conjugates aspartate with 84-fold higher efficiency than asparagine [3] [8]

Chemical Inhibition of GH3 Activity

Three principal inhibitors modulate GH3-dependent conjugation:

  • AIEP: Stable analogue of IAA-AMP that competes with ATP and IAA for binding sites
  • Kakeimide (KKI): Forms stable ternary complex with GH3•ATP to block IAA binding
  • Nalacin: Synthetic inhibitor identified through chemical screening [3]

These inhibitors demonstrate that 5-amino-IAA likely resists conjugation due to steric interference from the amino group at the C5 position, which may obstruct proper positioning in the GH3 active site. This resistance could prolong its biological activity compared to IAA, making it a valuable tool for auxin research.

Properties

CAS Number

5318-11-6

Product Name

2-(5-amino-1H-indol-3-yl)acetic acid

IUPAC Name

2-(5-amino-1H-indol-3-yl)acetic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3,11H2,(H,13,14)

InChI Key

MHMDBXMBVLWDLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)CC(=O)O

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